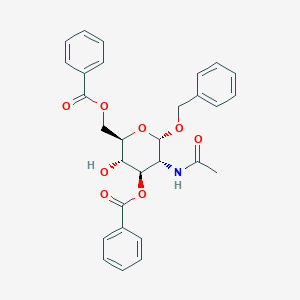

Benzyl 2-Acetamido-3,6-di-O-benzoyl-2-deoxy-alpha-D-glucopyranoside

描述

Benzyl 2-Acetamido-3,6-di-O-benzoyl-2-deoxy-alpha-D-glucopyranoside is a protected glucosamine derivative widely used in carbohydrate chemistry and glycobiology. Its structure features a glucopyranoside core with a 2-acetamido group (providing a nitrogen-containing moiety for glycosylation), 3,6-di-O-benzoyl ester protecting groups, and a benzyl aglycon. The benzoyl groups enhance stability during synthetic steps while directing regioselective reactions.

This compound serves as a critical intermediate in synthesizing oligosaccharides, glycoconjugates, and bioactive molecules. For example, it has been employed in glycosylation reactions to construct disaccharides and complex glycans, such as blood-group antigens. Its utility stems from the orthogonal protection strategy: benzoyl esters are stable under acidic and basic conditions but can be selectively removed via hydrolysis, enabling stepwise deprotection.

属性

IUPAC Name |

[(2R,3S,4R,5R,6S)-5-acetamido-4-benzoyloxy-3-hydroxy-6-phenylmethoxyoxan-2-yl]methyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H29NO8/c1-19(31)30-24-26(38-28(34)22-15-9-4-10-16-22)25(32)23(18-35-27(33)21-13-7-3-8-14-21)37-29(24)36-17-20-11-5-2-6-12-20/h2-16,23-26,29,32H,17-18H2,1H3,(H,30,31)/t23-,24-,25-,26-,29+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYVKGGKJMHXHHZ-FSJVOCHISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)COC(=O)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OCC2=CC=CC=C2)COC(=O)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H29NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00578017 | |

| Record name | Benzyl 2-acetamido-3,6-di-O-benzoyl-2-deoxy-alpha-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00578017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

519.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82827-77-8 | |

| Record name | Benzyl 2-acetamido-3,6-di-O-benzoyl-2-deoxy-alpha-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00578017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Preparation of the Glucosamine Core

The starting material, benzyl 2-amino-2-deoxy-α-D-glucopyranoside, is synthesized via Koenigs-Knorr glycosylation of glucosamine hydrochloride with benzyl bromide in the presence of silver oxide. The amino group is acetylated using acetic anhydride in pyridine, yielding benzyl 2-acetamido-2-deoxy-α-D-glucopyranoside.

Reaction Conditions :

Protection of 4,6-Diol as a Benzylidene Acetal

To direct benzoylation to the 3- and 6-positions, the 4,6-diol is protected as a benzylidene acetal. This cyclic acetal is formed using benzaldehyde dimethyl acetal and a catalytic amount of camphorsulfonic acid (CSA).

Reaction Conditions :

Benzoylation of the 3-Hydroxyl Group

With the 4,6-positions protected, the 3-hydroxyl is benzoylated using benzoyl chloride in pyridine. The reaction proceeds via nucleophilic acyl substitution.

Reaction Conditions :

Selective Deprotection of the Benzylidene Acetal

The benzylidene acetal is cleaved under mild acidic conditions to expose the 4- and 6-hydroxyls. Hydrolysis with 80% aqueous acetic acid ensures minimal ester cleavage.

Reaction Conditions :

Benzoylation of the 6-Hydroxyl Group

The primary 6-hydroxyl is selectively benzoylated using benzoyl chloride and 4-dimethylaminopyridine (DMAP) in dichloromethane. DMAP enhances reactivity at the less hindered 6-position.

Reaction Conditions :

Alternative Synthetic Routes

Direct Regioselective Benzoylation

An alternative approach bypasses the benzylidene acetal by employing bulky bases to favor 6-O-benzoylation. Triethylamine and benzoyl chloride in tetrahydrofuran (THF) achieve moderate selectivity.

Reaction Conditions :

Enzymatic Benzoylation

Lipase-catalyzed benzoylation offers improved regioselectivity. Candida antarctica lipase B (CAL-B) in tert-butyl methyl ether (MTBE) selectively acylates the 6-hydroxyl.

Reaction Conditions :

-

Vinyl benzoate (2 equiv), CAL-B (20 mg/mmol), MTBE, 30°C, 24 hours.

Critical Analysis of Methods

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Benzylidene Acetal Route | High regioselectivity; scalable | Multiple steps; acidic conditions | 70–78% |

| Direct Benzoylation | Fewer steps | Lower selectivity; side products | 65% |

| Enzymatic Approach | Eco-friendly; mild conditions | Costly enzymes; longer reaction time | 70% |

Optimization and Troubleshooting

-

Benzoylation Efficiency : Excess benzoyl chloride (2.2–3.0 equiv) ensures complete acylation but requires careful quenching to prevent over-reaction.

-

Purification : Silica gel chromatography (hexane/ethyl acetate gradient) separates di-O-benzoylated products from mono- or tri-substituted byproducts.

-

Stability : The final compound is hygroscopic; store under argon at −20°C .

化学反应分析

Types of Reactions

Benzyl 2-Acetamido-3,6-di-O-benzoyl-2-deoxy-alpha-D-glucopyranoside undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its biological activity.

Reduction: This reaction can be used to remove protective groups or reduce specific functional groups.

Substitution: This reaction involves replacing one functional group with another, which can be useful in modifying the compound for specific applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the reactions proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could result in the removal of benzoyl groups, leading to a simpler carbohydrate structure .

科学研究应用

Biochemical Research

Bz-GalNAc is primarily utilized in biochemical research for the synthesis of glycopeptides and glycoproteins. These compounds are crucial for studying protein interactions, cellular signaling, and immune responses.

Glycosylation Studies

The compound serves as a substrate in enzymatic glycosylation reactions. Researchers utilize it to investigate the mechanisms of glycosyltransferases, enzymes responsible for adding sugar moieties to proteins and lipids. Understanding these processes is vital for elucidating various biological functions and pathways.

Antigenic Glycopeptides Synthesis

Bz-GalNAc is involved in the synthesis of antigenic glycopeptides, which are essential in vaccine development and immunological studies. For instance, it has been used to create glycopeptide vaccines that enhance immune responses against specific pathogens.

Drug Development

In pharmaceutical research, Bz-GalNAc derivatives are explored for their potential therapeutic applications. They may serve as drug candidates or as components in drug delivery systems due to their ability to interact with biological membranes.

Data Table: Comparison of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Biochemical Research | Synthesis of glycopeptides/glycoproteins | Facilitates understanding of protein functions |

| Glycosylation Studies | Substrate for glycosyltransferase reactions | Insights into enzymatic mechanisms |

| Antigenic Glycopeptides | Synthesis for vaccine development | Enhances immune response |

| Drug Development | Potential therapeutic applications | May improve drug efficacy and delivery |

Case Study 1: Glycopeptide Vaccines

In a study published in Bioconjugate Chemistry, researchers synthesized a series of glycopeptide vaccines using Bz-GalNAc derivatives. These vaccines demonstrated enhanced immunogenicity compared to non-glycosylated counterparts, indicating the importance of glycosylation in vaccine efficacy .

Case Study 2: Enzymatic Mechanism Investigation

A research article detailed the use of Bz-GalNAc as a substrate in studying the specificity of certain glycosyltransferases. The findings revealed critical insights into enzyme-substrate interactions, which could inform the design of inhibitors for therapeutic purposes .

作用机制

The mechanism of action of Benzyl 2-Acetamido-3,6-di-O-benzoyl-2-deoxy-alpha-D-glucopyranoside involves its interaction with glycosyltransferases, enzymes that facilitate the transfer of sugar moieties to proteins and lipids. By inhibiting these enzymes, the compound can suppress the biosynthesis of glycoproteins, which is particularly useful in cancer research where glycoprotein overexpression is common .

相似化合物的比较

Comparison with Similar Compounds

The compound’s structural and functional uniqueness becomes apparent when compared to analogs with differing protecting groups, substituents, or sugar backbones. Below is a detailed analysis:

Structural Analogs with Varied Protecting Groups

Key Observations:

- Benzoyl vs. Benzyl Groups: Benzoyl esters (electron-withdrawing) enhance stability under acidic glycosylation conditions compared to benzyl ethers (electron-donating), which require hydrogenolysis for removal.

- Benzylidene Protection : The cyclic acetal in the 4,6-O-benzylidene derivative directs regioselective reactions at the 3-OH position, enabling controlled glycosylation.

- Phthalimido vs. Acetamido : The phthalimido group (bulkier, aromatic) in analogs like CAS 107671-54-5 alters enzyme inhibition profiles, making it effective in cancer research.

Functional Analogs with Modified Sugar Backbones

- Fucosylated Derivatives: Compounds like Benzyl 2-Acetamido-2-deoxy-3-O-(2,3,4-tri-O-benzyl-α-L-fucopyranosyl)-4,6-benzylidene-α-D-glucopyranoside (C₃₁H₃₅N₁O₇, MW 533.6) exhibit enhanced lectin-binding activity due to fucosyl residues, relevant in cell adhesion studies.

- Galactose-Based Analogs: Benzyl 2-Acetamido-3-O-(β-D-galactopyranosyl)-2-deoxy-α-D-glucopyranoside (CAS 13343-63-0) is pivotal in synthesizing blood-group trisaccharides, leveraging galactose’s natural role in antigenicity.

Data Tables

Table 1: Comparative Physicochemical Properties

生物活性

Benzyl 2-acetamido-3,6-di-O-benzoyl-2-deoxy-alpha-D-glucopyranoside (Bz-GlcNAc) is a synthetic carbohydrate derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and implications for therapeutic applications, supported by relevant research findings and case studies.

Synthesis of Benzyl 2-Acetamido-3,6-di-O-benzoyl-2-deoxy-alpha-D-glucopyranoside

The synthesis of Bz-GlcNAc involves a multi-step process that typically includes the protection of hydroxyl groups and subsequent glycosylation reactions. The compound is characterized by its molecular formula and a molecular weight of 519.54 g/mol . The general synthetic route includes:

- Protection of Hydroxyl Groups : Using benzoyl chloride in the presence of a base like pyridine to selectively protect hydroxyl groups.

- Glycosylation : Employing glycosyl donors to form glycosidic bonds with the acetamido sugar.

- Deprotection : Removing protecting groups to yield the final product.

Antiviral Properties

Research indicates that Bz-GlcNAc exhibits significant antiviral activity, particularly against HIV. A study demonstrated that pretreatment with Bz-GlcNAc increased the percentage of HIV-infected cells and enhanced viral replication rates in vitro. Specifically, cells treated with Bz-GlcNAc showed a 7.6-fold increase in HIV-infected cells and a 74-fold increase in secreted viral particles compared to untreated controls . This suggests that Bz-GlcNAc may modulate O-glycosylation processes, which are crucial for viral infectivity.

The mechanism by which Bz-GlcNAc exerts its effects appears to be linked to its ability to inhibit O-glycosylation. By acting as a competitive inhibitor of β1,3-galactosyltransferase, Bz-GlcNAc disrupts mucin biosynthesis without preventing the initial synthesis of core glycans . This alteration in glycosylation can influence various cellular processes, including immune responses and viral entry.

Case Studies

- HIV Replication Studies : In a controlled study involving PHA-blast target cells, treatment with Bz-GlcNAc led to enhanced viral outgrowth kinetics in samples from HIV controllers. This finding highlights its potential as a therapeutic agent in managing HIV infection .

- Glycoprotein Secretion : Another investigation into the effects of Bz-GlcNAc on HT-29 cells revealed that it inhibited sialylation and disrupted glycoprotein secretion, further emphasizing its role in modifying glycosylation pathways .

Comparative Analysis of Related Compounds

To better understand the biological activity of Bz-GlcNAc, it is useful to compare it with similar compounds:

常见问题

Basic Research Questions

Q. What are the common synthetic strategies for introducing protective groups at specific hydroxyl positions in Benzyl 2-Acetamido-3,6-di-O-benzoyl-2-deoxy-alpha-D-glucopyranoside?

- Methodological Answer : Selective protection of hydroxyl groups is critical for regioselective glycosylation. For example, benzoyl groups are introduced at C3 and C6 positions via benzoylation under acidic conditions, while the C4 hydroxyl can be selectively activated using methanesulfonyl chloride in pyridine to form a mesylate intermediate . Subsequent displacement reactions (e.g., with fluoride ions) enable functionalization at C4 . Allyl or benzyl groups are also used for temporary protection, as seen in the synthesis of 3-O-allyl derivatives via reaction with allyl bromide and barium oxide .

Q. How is the stereochemical integrity of the alpha-D-glucopyranoside configuration maintained during derivatization?

- Methodological Answer : Stereoselective glycosylation relies on neighboring-group participation. For instance, the 2-acetamido group at C2 stabilizes the oxocarbenium intermediate during glycosidic bond formation, favoring alpha-configuration retention. Solvent polarity (e.g., dichloromethane) and low-temperature conditions (-20°C) further minimize epimerization .

Q. What analytical techniques are recommended for structural characterization of derivatives?

- Methodological Answer :

- NMR : and NMR (e.g., in pyridine-d) confirm regiochemistry and stereochemistry. Key signals include benzoyl carbonyls (~167 ppm) and anomeric protons (~5.0–5.5 ppm, for alpha-configuration) .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight and substitution patterns .

Advanced Research Questions

Q. How can this compound serve as a glycosyl acceptor or donor in oligosaccharide synthesis?

- Methodological Answer : The C4 hydroxyl, when activated as a mesylate or triflate, acts as a leaving group for nucleophilic displacement (e.g., with glycosyl donors). For example, coupling with 2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl trichloroacetimidate under TMSOTf catalysis yields β(1→4)-linked disaccharides . As a donor, the allyl group at C3 can be isomerized to a propionyl group for selective deprotection and subsequent glycosylation .

Q. What challenges arise in enzymatic hydrolysis studies using derivatives of this compound, and how are they addressed?

- Methodological Answer : 4-Deoxy derivatives (e.g., 4-fluoro or 4-mesyl) are used to probe β-N-acetylhexosaminidase specificity. Fungal enzymes (e.g., Talaromyces flavus) show higher activity toward 4-deoxy substrates than mammalian enzymes. Hydrolysis rates are optimized by adjusting pH (5.0–6.5) and temperature (35–40°C), monitored via TLC or HPLC . Contradictions in enzyme specificity between studies may stem from differences in glycosidic linkage or protective group interference .

Q. How can regioselective deprotection be achieved for orthogonal functionalization in branched oligosaccharides?

- Methodological Answer : Sequential deprotection is key. For example:

- Benzoyl groups : Removed via Zemplén conditions (NaOMe/MeOH) without affecting benzyl ethers.

- Allyl groups : Isomerized to propionyl groups using PdCl, then cleaved with hydrazine .

- 4-Methoxybenzyl (PMB) groups : Oxidatively removed with DDQ .

Q. What are the applications of click chemistry in modifying derivatives of this compound?

- Methodological Answer : Azide-functionalized derivatives (e.g., at C4) undergo Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation. For instance, coupling with propargyl-modified fluorophores enables glycan labeling in live-cell imaging. Reaction conditions: 1 mM CuSO, 5 mM sodium ascorbate, 25°C, 12 h .

Data Contradictions and Optimization

Q. Why do reported yields for glycosylation reactions vary across studies, and how can they be improved?

- Analysis : Yield discrepancies (e.g., 70–95% for β(1→4) linkages) arise from differences in donor activation (trichloroacetimidate vs. thioglycosides) or solvent systems (CHCl vs. EtO). Optimization strategies:

- Use of molecular sieves (4Å) to scavenge water.

- Low-temperature (-40°C) glycosylation to suppress side reactions .

Q. How does the choice of protective groups impact enzymatic or chemical reactivity?

- Case Study : Benzyl groups enhance solubility in organic solvents but may sterically hinder enzyme access. In contrast, acetylated derivatives are more labile under basic conditions but compatible with aqueous enzymatic assays .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。